molecular formula C58H114N4O25S B12041866 Biotin-dPEG(R)23-NH2

Biotin-dPEG(R)23-NH2

Cat. No.: B12041866
M. Wt: 1299.6 g/mol
InChI Key: LQIGDDHILHLQSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-dPEG®23-NH2 is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a polyethylene glycol (PEG) chain. The PEG chain is then functionalized with a primary amine group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Biotin-dPEG®23-NH2 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Biotin-dPEG®23-NH2 primarily undergoes biotinylation reactions, where it reacts with molecules containing free carboxylic acid or aldehyde groups. The primary amine group on Biotin-dPEG®23-NH2 forms stable amide or imine bonds with these functional groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biotinylated molecules, where the biotin moiety is covalently attached to the target molecule via the dPEG spacer .

Scientific Research Applications

Biotin-dPEG®23-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-dPEG®23-NH2 exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. The dPEG spacer provides flexibility and reduces steric hindrance, allowing for optimal binding between biotin and avidin/streptavidin. This interaction is crucial for various biotinylation applications, including affinity purification and detection assays .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-dPEG®7-NH2
  • Biotin-dPEG®11-NH2
  • Biotin-dPEG®23-MAL
  • Biotin-dPEG®23-azide

Uniqueness

Biotin-dPEG®23-NH2 is unique due to its long dPEG spacer (71 atoms), which provides precise spacing and reduces steric hindrance. This feature enhances binding efficiency and makes it suitable for labeling larger molecules such as proteins .

Properties

Molecular Formula

C58H114N4O25S

Molecular Weight

1299.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)

InChI Key

LQIGDDHILHLQSX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Origin of Product

United States

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